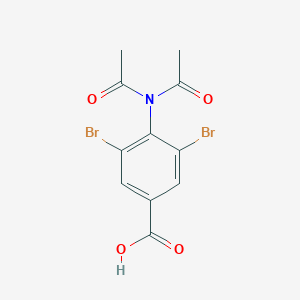
3,5-Dibromo-4-(diacetylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-(diacetylamino)benzoic acid: is a chemical compound with the molecular formula C11H9Br2NO4 and a molecular weight of 379.001 Da This compound is characterized by the presence of two bromine atoms, a diacetylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then reacted with acetic anhydride and a suitable amine to introduce the diacetylamino group, resulting in the formation of 3,5-Dibromo-4-(diacetylamino)benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(diacetylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
3,5-Dibromo-4-(diacetylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(diacetylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and diacetylamino group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the diacetylamino group.
3,5-Dibromobenzoic acid: Similar in structure but lacks both the hydroxy and diacetylamino groups.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a diacetylamino group.
Uniqueness
3,5-Dibromo-4-(diacetylamino)benzoic acid is unique due to the presence of both bromine atoms and the diacetylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63561-44-4 |
|---|---|
Molecular Formula |
C11H9Br2NO4 |
Molecular Weight |
379.00 g/mol |
IUPAC Name |
3,5-dibromo-4-(diacetylamino)benzoic acid |
InChI |
InChI=1S/C11H9Br2NO4/c1-5(15)14(6(2)16)10-8(12)3-7(11(17)18)4-9(10)13/h3-4H,1-2H3,(H,17,18) |
InChI Key |
NCLBSGKQCSWSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1Br)C(=O)O)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



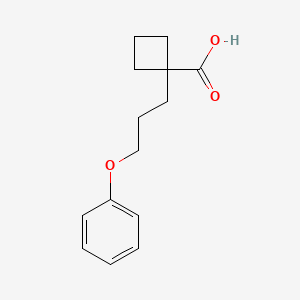
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
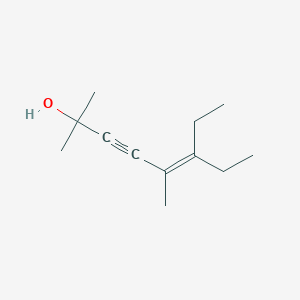
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
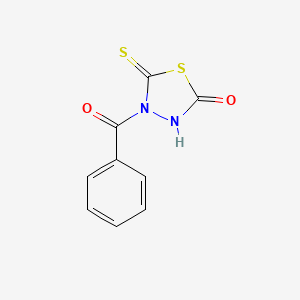
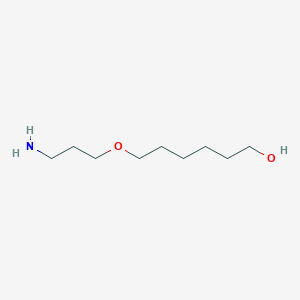
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
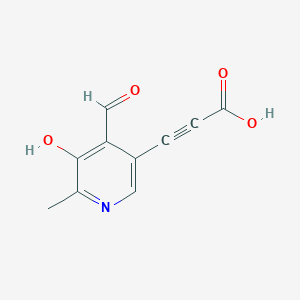

![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
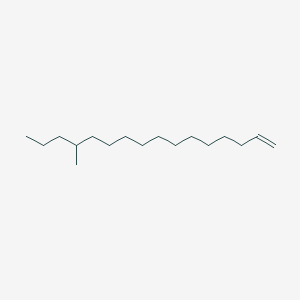
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
